Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs typically used to treat depression and anxiety disorders. Sertraline, a compound within this class, has been widely studied for its effects on the central nervous system and its potential applications in other fields such as immunology. Recent research has expanded our understanding of the mechanisms by which sertraline may exert its effects beyond the traditional scope of mood disorders.
The molecular structure of Sertraline, including its stereoisomers, features two chiral centers, leading to the existence of four distinct stereoisomers. [, ] This chirality significantly influences the interactions of these isomers with chiral selectors like cyclodextrins, playing a crucial role in their separation and analysis. [, ]
In the field of immunology, sertraline has been investigated for its immunomodulatory effects in a rat model of rheumatoid arthritis (RA). The study aimed to evaluate the immunological effects of sertraline, given its high rate of prescription in RA patients who often suffer from major depressive disorder (MDD). The results showed that sertraline-treated rats exhibited a significant reduction in clinical arthritis symptoms. This was accompanied by an increase in anti-inflammatory mediators such as interleukin 10 and a decrease in pro-inflammatory mediators like tumor necrosis factor-alpha and cyclooxygenase-2 production. These findings were comparable to the effects of methotrexate, a first-line treatment for RA, suggesting that sertraline may have clinical applications in the treatment of inflammatory diseases2.
One study explores a novel mechanism of action for sertraline involving the transamidation of serotonin to a small G protein, Rac1, in the context of neuronal signaling. This process is catalyzed by transglutaminase (TGase) following the stimulation of 5-hydroxytryptamine (HT)2A receptors. The research demonstrates that in rat cortical cell line A1A1v, serotonin increases TGase-catalyzed transamidation of Rac1, leading to its activation. This activation is transient, with significant elevation after 5 and 15 minutes of serotonin treatment, returning to control levels after 30 minutes. The study suggests that this TGase-catalyzed transamidation via 5-HT2A receptor stimulation is a novel effector and second messenger in neuronal signaling pathways1.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6